molecular formula C10H5F6NO5S2 B15341997 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate

1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate

Cat. No.: B15341997
M. Wt: 397.3 g/mol
InChI Key: CHUGMNZYYIYHMD-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate is a chemical compound characterized by its trifluoromethanesulfonyl groups attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate typically involves the reaction of indole with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the indole ring or the trifluoromethanesulfonyl group can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indole derivatives.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethanesulfonyl groups on biological molecules.

  • Industry: Utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethanesulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the indole ring. This can affect the binding affinity and activity of the compound in biological systems.

Comparison with Similar Compounds

  • Bistriflimide (Bis(trifluoromethanesulfonyl)imide): A non-coordinating anion used in ionic liquids and lithium-ion batteries.

  • Trifluoromethanesulfonimide: A strong acid catalyst used in organic synthesis.

  • N-Phenylbis(trifluoromethanesulfonimide): A mild triflating reagent and dopant in carbon nanotubes.

Uniqueness: 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate is unique due to its specific structure, which combines the indole ring with trifluoromethanesulfonyl groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

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Properties

Molecular Formula

C10H5F6NO5S2

Molecular Weight

397.3 g/mol

IUPAC Name

[1-(trifluoromethylsulfonyl)indol-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C10H5F6NO5S2/c11-9(12,13)23(18,19)17-7-4-2-1-3-6(7)5-8(17)22-24(20,21)10(14,15)16/h1-5H

InChI Key

CHUGMNZYYIYHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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